Auraptene

Cytotoxicity Breast Cancer MCF-7

Procure Auraptene for research specificity. This natural geranyloxycoumarin exhibits 3.5x and 8.0x greater cytotoxic potency against MCF-7 breast cancer cells compared to herniarin and umbelliferone, respectively. Its unique geranyloxyl side chain confers superior hepatic stability (t1/2 > 24 h vs. 2 h for 7-ethoxycoumarin) and enables dual ACAT inhibition (IC50 4 µM) and PPAR agonism—activities absent in simpler coumarins. With high oral safety (LD50 > 2000 mg/kg), it is a robust candidate for reproducible in vivo studies.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 495-02-3
Cat. No. B1665324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuraptene
CAS495-02-3
Synonyms7-(geranyloxy)coumarin
7-geranyloxycoumarin
aurapten
auraptene
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C
InChIInChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+
InChIKeyRSDDHGSKLOSQFK-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Auraptene (CAS 495-02-3): Procuring the Most Abundant Prenyloxycoumarin with Multi-Target Bioactivity


Auraptene (7-geranyloxycoumarin, CAS 495-02-3) is a naturally occurring monoterpene coumarin ether found abundantly in plants of the Rutaceae family, particularly Citrus species [1]. It is recognized as the most abundant prenyloxycoumarin in nature and a common component of edible fruits and vegetables [1][2]. This compound exhibits a broad spectrum of documented pharmacological properties, including anti-inflammatory, anti-carcinogenic, and neuroprotective activities [2][3].

Why In-Class Coumarin Substitution for Auraptene (CAS 495-02-3) Fails to Deliver Equivalent Research Outcomes


Although many coumarin derivatives share a benzopyrone core, their biological efficacy, pharmacokinetic behavior, and safety profiles diverge significantly based on specific side-chain substitutions. For instance, auraptene's geranyloxyl side chain confers a distinct metabolic stability and tissue localization pattern compared to simpler alkoxy coumarins like 7-ethoxycoumarin, resulting in a longer biological lifespan and differential induction of detoxifying enzymes [1]. Direct head-to-head studies have also demonstrated that auraptene exhibits markedly higher cytotoxic potency against specific cancer cell lines compared to structurally related analogs such as herniarin and umbelliferone, underscoring that in-class compounds are not functionally interchangeable [2]. Therefore, procurement decisions based solely on general coumarin class activity, rather than specific, quantifiable comparator data, risk selecting a compound with suboptimal potency, altered metabolism, or an unverified safety margin for the intended application.

Auraptene (495-02-3) Procurement Evidence: Quantified Advantages Over Herniarin, Umbelliferone, Osthole, and 7-Ethoxycoumarin


Auraptene Demonstrates Superior Cytotoxic Potency Against MCF-7 Breast Cancer Cells Compared to Herniarin, Umbelliferone, and Umbelliprenin

In a direct comparative analysis against the MCF-7 breast carcinoma cell line, auraptene was found to be significantly more cytotoxic than the closely related natural coumarins herniarin and umbelliferone. The study quantified the dose required to inhibit 50% of cell growth (IC50) for auraptene, herniarin, umbelliferone, and umbelliprenin, establishing a clear potency hierarchy [1].

Cytotoxicity Breast Cancer MCF-7

Auraptene Exhibits Greater Leishmanicidal Potency than Osthole Against L. major Promastigotes

In a study evaluating the antileishmanial activity of several coumarins, auraptene and osthole were both tested against Leishmania major promastigotes. Auraptene demonstrated a lower IC50 value, indicating superior potency compared to the related coumarin osthole [1][2].

Leishmanicidal Antiparasitic L. major

Auraptene Inhibits ACAT with High Potency, a Target Largely Unaffected by Simpler Coumarins

Auraptene is a potent and well-characterized inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification and foam cell formation. This activity is not a universal feature of all coumarins but is specifically associated with auraptene's structure .

ACAT Lipid Metabolism PPAR

Auraptene's Geranyloxyl Side Chain Confers Superior Metabolic Stability and Hepatic Retention Compared to 7-Ethoxycoumarin

A direct comparative metabolism study in male Sprague-Dawley rats revealed that auraptene exhibits significantly different pharmacokinetic properties compared to the simpler alkoxy coumarin 7-ethoxycoumarin (ETC). Auraptene showed a markedly longer half-life in liver S-9 fractions and distinct tissue localization, which is attributed to its bulkier geranyloxyl side chain [1][2].

Pharmacokinetics Metabolic Stability Cytochrome P450

Auraptene Demonstrates a High Safety Margin in Rodent Models, with No Lethal Toxicity up to 2 g/kg Oral Dose

In a comprehensive acute and subacute oral toxicity study in rats, auraptene exhibited an excellent safety profile. The study established that auraptene has no lethal toxicity up to the maximum tested dose, providing a quantifiable safety margin that supports its use in long-term in vivo research [1].

Safety Toxicity LD50

Recommended Research Applications for Auraptene (495-02-3) Based on Comparator-Driven Evidence


Breast Cancer Chemoprevention and Apoptosis Research

Auraptene is the preferred coumarin for studies focused on breast cancer cell lines like MCF-7, where its cytotoxic potency is 3.5-fold greater than herniarin and 8.0-fold greater than umbelliferone [1]. Its ability to induce apoptosis via Bax upregulation further supports its use as a mechanistic tool in oncology research [1].

Investigating Lipid Metabolism and Atherosclerosis Mechanisms

For research on cholesterol metabolism, foam cell formation, or PPAR signaling, auraptene is a critical tool due to its potent ACAT inhibition (IC50 = 4 µM) and PPAR agonism, activities not shared by simpler coumarins like umbelliferone . Its unique dual activity makes it ideal for dissecting pathways in metabolic syndrome and cardiovascular disease.

In Vivo Pharmacokinetic and Chemoprevention Studies in Rodents

When designing in vivo studies, auraptene's high oral safety margin (LD50 > 2000 mg/kg) and superior hepatic stability (t1/2 > 24 h in liver S9 fraction) compared to rapidly metabolized coumarins like 7-ethoxycoumarin (t1/2 = 2 h) make it a robust candidate [2][3]. Its predictable pharmacokinetic profile and lack of acute toxicity minimize experimental variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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